Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-
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Overview
Description
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-, also known as BN(6-14), is a peptide fragment that is derived from the larger peptide hormone bombesin. Bombesin and its derivatives have been studied extensively due to their potential therapeutic applications in various diseases, including cancer. BN(6-14) has been found to possess unique properties that make it a promising candidate for further research.
Mechanism Of Action
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) binds specifically to the GRPR, which is a G protein-coupled receptor (GPCR). Upon binding, the receptor is activated, leading to the activation of downstream signaling pathways. This results in a variety of cellular responses, including cell proliferation, migration, and survival.
Biochemical And Physiological Effects
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) has been found to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of various hormones, including gastrin and insulin. It has also been found to have a role in the regulation of food intake and body weight.
Advantages And Limitations For Lab Experiments
One advantage of using Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) in lab experiments is its specificity for the GRPR. This allows for targeted imaging and therapy of cancer cells. However, one limitation is the potential for off-target effects, as the GRPR is also expressed in normal tissues.
Future Directions
There are several future directions for research on Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14). One area of interest is the development of novel imaging and therapeutic agents based on Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) for cancer diagnosis and treatment. Another area of research is the elucidation of the downstream signaling pathways activated by Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) binding to the GRPR. This could lead to the development of new therapies for cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) in clinical trials.
Synthesis Methods
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of protected amino acids onto a solid support, which is then cleaved to release the peptide. The peptide is then purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) has been studied extensively for its potential applications in cancer diagnosis and treatment. It has been found to bind specifically to the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various types of cancer cells. This makes Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) a promising candidate for targeted imaging and therapy of cancer.
properties
CAS RN |
123770-00-3 |
---|---|
Product Name |
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)- |
Molecular Formula |
C60H78N14O9 |
Molecular Weight |
1139.3 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-naphthalen-1-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C60H78N14O9/c1-34(2)24-42(31-66-48(54(63)77)25-37-14-7-6-8-15-37)70-50(28-41-30-64-33-68-41)59(82)73-52(76)32-67-60(83)53(35(3)4)74-55(78)36(5)69-58(81)49(27-40-29-65-46-21-12-11-20-44(40)46)72-57(80)47(22-23-51(62)75)71-56(79)45(61)26-39-18-13-17-38-16-9-10-19-43(38)39/h6-21,29-30,33-36,42,45,47-50,53,65-66,70H,22-28,31-32,61H2,1-5H3,(H2,62,75)(H2,63,77)(H,64,68)(H,67,83)(H,69,81)(H,71,79)(H,72,80)(H,74,78)(H,73,76,82)/t36-,42-,45+,47-,48-,49-,50-,53-/m0/s1 |
InChI Key |
UQMMTOPLVRUYME-ZRFABLFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)N[C@@H](CC(C)C)CN[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=CC6=CC=CC=C65)N |
SMILES |
CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)N)NC(CC2=CN=CN2)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N |
Canonical SMILES |
CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)N)NC(CC2=CN=CN2)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N |
Other CAS RN |
123770-00-3 |
synonyms |
6-Nal-13,14-Psi-14-Phe-bombesin (6-14) 6-NPPBN bombesin (6-14), Nal(6)-Psi(13,14)-Phe(14)- bombesin (6-14), naphthylalanyl(6)-Psi(13,14)-phenylalanine(14)- |
Origin of Product |
United States |
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